molecular formula C12H15BrClNO2 B122744 2C-B-Fly CAS No. 178557-21-6

2C-B-Fly

Cat. No.: B122744
CAS No.: 178557-21-6
M. Wt: 320.61 g/mol
InChI Key: XHRNOQRXDGETTA-UHFFFAOYSA-N
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Description

2C-B-FLY is a psychedelic phenethylamine and designer drug of the 2C family . It was first synthesized in 1996 by Aaron Monte, Professor of Chemistry at UW-La Crosse . This molecule was researched a lot by the famous Alexander Shulgin, and it was Ann Shulgin’s favorite research chemical .


Molecular Structure Analysis

This compound is 8-bromo-2,3,6,7-benzo-dihydro-difuran-ethylamine . The full name of the chemical is 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f] 1benzofuran-4-yl)ethanamine . Its molecular weight is 284.149 g·mol −1 .


Chemical Reactions Analysis

Major detected metabolic pathways of this compound-NBOMe were mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and to a lesser extent also N-demethoxybenzylation, followed by glucuronidation and/or N-acetylation .


Physical and Chemical Properties Analysis

In the acidic gold chloride reagent, 2C-B FLY makes colorless, flat and long blades that grow individually or in X-shaped habit . The colorless blades are not very apparent in brightfield visualization but are very bright under crossed polars .

Scientific Research Applications

Metabolic Studies and Pharmacokinetics

  • Metabolic Fate of 2C-B-Fly-NBOMe : Research has explored the metabolism of this compound-NBOMe, highlighting the importance of understanding the pharmacology and potential toxicity of these substances. Studies conducted in isolated human liver microsomes, Cunninghamella elegans mycelium, and rats in vivo have detected a range of phase I and II metabolites. These studies are pivotal for grasping the compound's behavior in biological systems, which can assist in the development of diagnostic tools or further clinical research (Nykodemová et al., 2021).

Drug Interactions and Toxicology

  • Metabolic Fate and Isoenzyme Activities of Phenethylamine-derived Substances : Investigations have delved into the metabolic fate, including isoenzyme activities and toxicological detectability of phenethylamine-derived substances like this compound. These studies are fundamental for toxicologists and clinicians to identify these compounds and understand the interindividual differences in metabolism that could arise from enzyme polymorphisms or drug-drug interactions (Wagmann et al., 2019).
  • Inhibition of Monoamine Oxidases by Phenethylamine-derived Substances : Research has shed light on the potential of this compound and similar substances to inhibit monoamine oxidases (MAO), enzymes involved in neurotransmitter regulation. Inhibition of MAO can lead to elevated monoamine levels, possibly resulting in adverse effects like agitation or hypertension. Understanding these interactions is crucial for evaluating the pharmacological profiles of these substances and their potential risks (Wagmann et al., 2018).

Mechanism of Action

Target of Action

2C-B-Fly, also known as 2,5-dimethoxy-4-bromophenethylamine, is a psychedelic phenylethylamine derivative . It primarily targets the serotonin 5-hydroxytryptamine-2A (5-HT 2A), 5-hydroxytryptamine-2B (5-HT 2B), and 5-hydroxytryptamine-2C (5-HT 2C) receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

This compound acts as a partial agonist at the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This interaction results in the compound’s characteristic psychedelic effects.

Biochemical Pathways

It is known that the compound undergoes metabolic processes resulting in various metabolites . Major detected metabolic pathways include mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and to a lesser extent, N-demethoxybenzylation .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in animal models . After administration, peak drug concentrations were detected 30 minutes in serum and 60 minutes in brain tissue . The parental compound was still present in the brain 8 hours after administration . These findings suggest that this compound penetrates animal brain tissue in a relatively slow manner .

Result of Action

The acute administration of this compound has been observed to induce significant inhibitory effects on motor performance and attenuate sensorimotor gating . It has also been reported to induce mild psychedelic effects, including changes in perceptions (distances, colors, shapes, and lights) and different body feelings .

Action Environment

It is known that the compound’s effects can be influenced by factors such as dosage, route of administration, individual physiology, and the presence of other substances .

Safety and Hazards

2C-B-FLY can be harmful if swallowed, in contact with skin, and if inhaled . It can cause skin irritation and serious eye irritation . When insufflated, 2C-B is considered one of the most painful drugs to insufflate, with users reporting intense nasal burning .

Future Directions

There are three common routes of administration: oral, insufflation, and 'boofing’ . The chart above is intended for oral RoA, although it holds decently accurate with the others . Orally taking 2C-B-FLY can lead to nausea . In theory, dihydro-difuran analogs of any of the 2Cx / DOx family of drugs could be made, and would be expected to show similar activity to the parent compounds, 2-CB, DOB, DOM, etc .

Biochemical Analysis

Biochemical Properties

The hallucinogenic effect of 2C-B-Fly is mediated by its partial agonistic activity at the 5-HT 2A serotonin receptor, but also has a high binding affinity for the 5-HT 1D, 5-HT 1E, 5-HT 1A, 5-HT 2B and 5-HT 2C receptors . These interactions with various serotonin receptors suggest that this compound plays a significant role in biochemical reactions involving these receptors.

Cellular Effects

This compound is known to induce mild psychedelic effects . It has been reported to cause changes in perception, such as wavering and transforming visuals with eyes open, and vivid mental images or visions with eyes closed . It also has a strong bodyload that some describe as a rather pleasant buzz throughout the body .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with various serotonin receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to its psychedelic effects

Temporal Effects in Laboratory Settings

In laboratory settings, peak drug concentrations of this compound were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration . This suggests that this compound has a relatively slow penetration into brain tissue and a prolonged presence, which supports the observed long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, specifically adult male Wistar rats, locomotor activity was dose-dependently reduced by this compound . The acoustic startle reaction (ASR) was also strongly disrupted, with the drug’s effect on prepulse inhibition (PPI) being weaker . These effects were observed at dosages ranging from 0.2 to 5 mg/kg .

Metabolic Pathways

The major metabolic pathways of this compound are mono- and poly-hydroxylation, O-demethylation, and oxidative debromination . These metabolic processes involve various enzymes and cofactors, and can impact metabolic flux and metabolite levels .

Transport and Distribution

This compound readily passes through the blood-brain barrier, as evidenced by a markedly higher concentration of the drug in brain tissue compared to blood serum . This suggests that this compound is efficiently transported and distributed within cells and tissues.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2C-B-Fly involves the alkylation of 2,5-dimethoxybenzaldehyde with 2-(2-chloroethyl)-1-methylpyrrolidine, followed by reduction of the resulting imine with sodium borohydride. The final step involves N-alkylation of the primary amine with 1-(2-fluoroethyl)piperidine.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "2-(2-chloroethyl)-1-methylpyrrolidine", "sodium borohydride", "1-(2-fluoroethyl)piperidine" ], "Reaction": [ "2,5-dimethoxybenzaldehyde is reacted with 2-(2-chloroethyl)-1-methylpyrrolidine in the presence of a base such as potassium carbonate to form the corresponding imine.", "The imine is then reduced with sodium borohydride to yield the amine intermediate.", "The amine intermediate is then reacted with 1-(2-fluoroethyl)piperidine in the presence of a base such as potassium carbonate to form the final product, 2C-B-Fly." ] }

CAS No.

178557-21-6

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

IUPAC Name

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H

InChI Key

XHRNOQRXDGETTA-UHFFFAOYSA-N

SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br

Canonical SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl

Appearance

Assay:≥98%A crystalline solid

733720-95-1
178557-21-6

Pictograms

Irritant

Synonyms

8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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